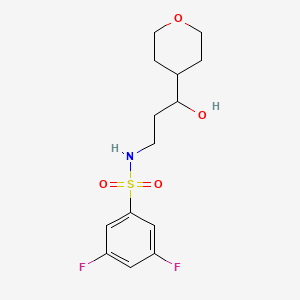

![molecular formula C12H7FN2S2 B2525368 6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol CAS No. 757221-68-4](/img/structure/B2525368.png)

6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 6-substituted thieno[2,3-d]pyrimidines has been explored in various studies. One approach involved the synthesis of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as selective folate receptor substrates and antitumor agents. The process included the conversion of allylalcohols and 4-iodobenzoate to aldehydes, which were then transformed into the target compounds through a series of reactions including cyclization and saponification . Another study reported the synthesis of 2,4-diamino-thieno[2,3-d]pyrimidines through condensation of 2-aminothiophene-3-carbonitrile with guanidine or a sequence involving CS2 and NH3, leading to various derivatives . Additionally, a systematic synthesis of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines was achieved, which involved a star-shaped D–π–A system with an electron-deficient pyrimidine core .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been characterized using various analytical techniques. For instance, the structure of 4-(5-aryl-1,3,4-thiadiazol-2-ylthio)-2-(trifluoromethyl)thieno[2,3-d]pyrimidines was confirmed by IR, 1H NMR, and elemental analysis . Similarly, the crystal structure of a 4-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine was elucidated using single-crystal X-ray diffraction, revealing a planar conformation except for the fluorine atoms .

Chemical Reactions Analysis

The chemical reactivity of thieno[2,3-d]pyrimidine derivatives has been explored in the context of their potential biological activity. The synthesized compounds have shown potent growth inhibitory effects on human tumor cells expressing folate receptors, indicating a mechanism of action involving the dual inhibition of key enzymes in purine biosynthesis . The synthesis of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines also demonstrated interesting optical properties and potential as ICT-based sensors, suggesting a wide range of chemical reactivity and applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are closely related to their molecular structure and synthesis pathways. The compounds synthesized in the studies exhibited distinct absorption and emission wavelengths, which were influenced by the donor effect of terminal aryl groups . The fluorinated thieno[2,3-d]pyrimidine derivatives containing 1,3,4-thiadiazole showed specific reactivity patterns, such as nucleophilic substitution reactions, which were crucial for their synthesis . The planar conformation of the molecules, as revealed by X-ray diffraction, may also contribute to their chemical properties and interactions with biological targets .

科学的研究の応用

Crystal Structure Analysis

The structure of molecules related to 6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol has been analyzed in crystallography. For instance, a study on a similar molecule, 2-Butylamino-3-(4-fluorophenyl)-6,8-diphenyl-3,5,6,8-tetrahydro-4H-thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-one, demonstrated its crystal packing stabilized by weak intermolecular hydrogen bonds and π–π interactions (Li, Wang, Li, & Zhong, 2007).

Optical Properties and ICT-Based Sensor Applications

A series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines with a D–π–A system, related to the compound , showed distinct absorption and emission wavelengths controlled by the donor effect of terminal aryl groups. One derivative exhibited strong fluorosolvatochromic properties and proton-sensibility, suggesting its potential use as a polarity or proton sensor (Muraoka, Obara, & Ogawa, 2016).

Antimicrobial and Anti-Inflammatory Applications

Thieno[2,3-d]pyrimidine derivatives, closely related to 6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol, have been prepared and tested for antimicrobial and anti-inflammatory activities. These compounds showed remarkable activity against fungi, bacteria, and inflammation (Tolba, El‐Dean, Ahmed, & Hassanien, 2018).

Antitumor Activity

A study on thieno[3,2-d]pyrimidine derivatives revealed their potential in anticancer applications. These compounds exhibited potent anticancer activity on various human cancer cell lines, comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).

Antibacterial Synthesis

Substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial properties. The synthesis involved various aromatic amines and aminophenol, indicating the adaptability of this chemical structure for pharmaceutical applications (More, Chandra, Nargund, & Nargund, 2013).

Nonlinear Optical Properties

The pyrimidine ring's significance in nature, especially in DNA and RNA, has made its derivatives, including thiopyrimidines, important in medicine and nonlinear optics (NLO). A study on phenyl pyrimidine derivatives, which are structurally related to 6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol, explored their electronic and NLO properties (Hussain et al., 2020).

将来の方向性

The future directions in the research of “6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and pharmacological effects . Additionally, the development of new pyrimidines as anti-inflammatory agents is suggested .

特性

IUPAC Name |

6-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2S2/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBLSGFAEUWPDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(S2)C(=S)N=CN3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

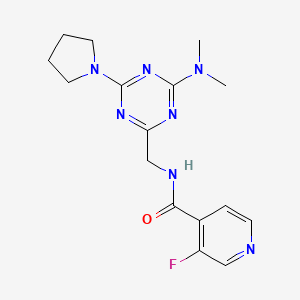

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2525285.png)

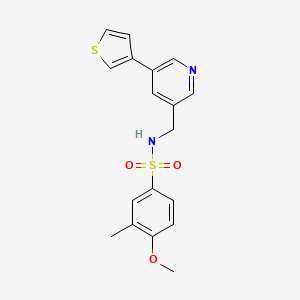

![(E)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2525286.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide](/img/structure/B2525288.png)

![3-(4-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2525289.png)

![7-(benzylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525290.png)

![6,7-dimethoxy-3-[4-(piperidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2525292.png)

![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)

![N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea](/img/structure/B2525294.png)

![3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2525301.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2525303.png)

![N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2525308.png)